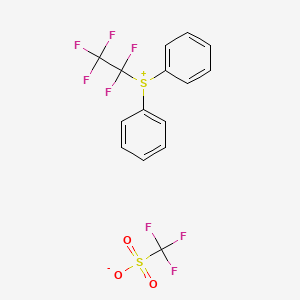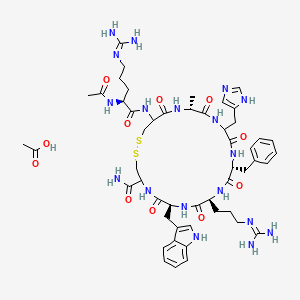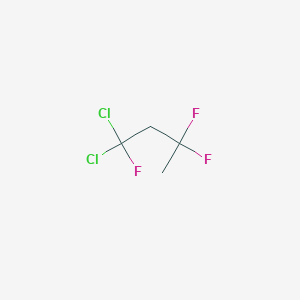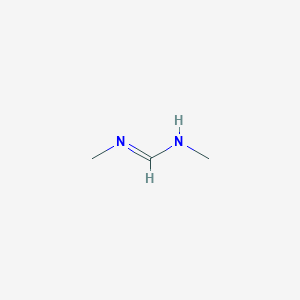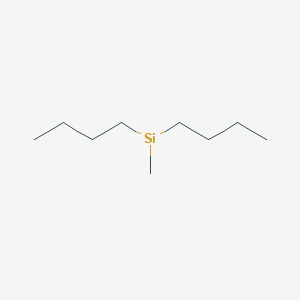
Dibutyl-methyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBUTYL(METHYL)SILANE is an organosilicon compound that features a silicon atom bonded to two butyl groups and one methyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are used in various applications, including surface modification, polymer synthesis, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DIBUTYL(METHYL)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically uses a platinum catalyst to facilitate the addition of butyl and methyl groups to the silicon atom .
Industrial Production Methods
Industrial production of DIBUTYL(METHYL)SILANE often involves the reaction of dichlorosilane with butyl and methyl Grignard reagents. This method allows for the efficient production of the compound with high purity. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
DIBUTYL(METHYL)SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The butyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes with reduced functional groups.
Substitution: Halogenated silanes or other substituted silanes.
Aplicaciones Científicas De Investigación
DIBUTYL(METHYL)SILANE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of DIBUTYL(METHYL)SILANE involves its ability to form stable bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds. This interaction is crucial in applications such as surface modification and polymer synthesis .
Comparación Con Compuestos Similares
Similar Compounds
DIBUTYL(DIMETHYL)SILANE: Similar structure but with an additional methyl group.
TRIBUTYL(METHYL)SILANE: Contains three butyl groups instead of two.
DIBUTYL(ETHYL)SILANE: Features an ethyl group instead of a methyl group.
Uniqueness
DIBUTYL(METHYL)SILANE is unique due to its specific combination of butyl and methyl groups, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of hybrid organic-inorganic materials .
Propiedades
Fórmula molecular |
C9H21Si |
|---|---|
Peso molecular |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3 |
Clave InChI |
QXVXKJMHIFAYBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


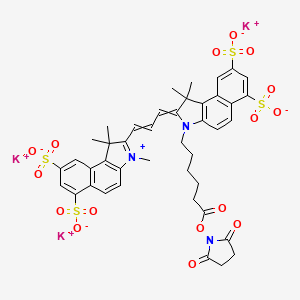
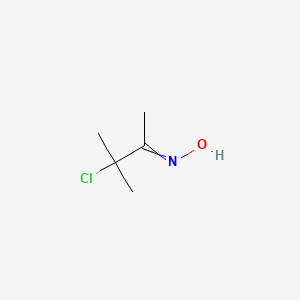

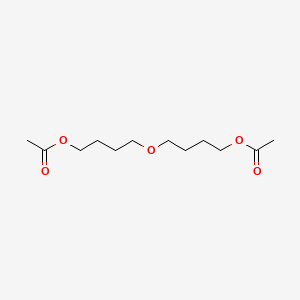
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)

![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
